(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine
Brand Name: Vulcanchem
CAS No.: 1309668-80-1
VCID: VC8066786
InChI: InChI=1S/C12H21NO4.C6H15N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8;1-5(2)7-6(3)4/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);5-7H,1-4H3/t9-;/m0./s1
SMILES: CC(C)NC(C)C.CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O
Molecular Formula: C18H36N2O4
Molecular Weight: 344.5

(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine

CAS No.: 1309668-80-1

Cat. No.: VC8066786

Molecular Formula: C18H36N2O4

Molecular Weight: 344.5

* For research use only. Not for human or veterinary use.

(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine - 1309668-80-1

Specification

CAS No. 1309668-80-1
Molecular Formula C18H36N2O4
Molecular Weight 344.5
IUPAC Name (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine
Standard InChI InChI=1S/C12H21NO4.C6H15N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8;1-5(2)7-6(3)4/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);5-7H,1-4H3/t9-;/m0./s1
Standard InChI Key LNIYTTOTYXWUAO-FVGYRXGTSA-N
Isomeric SMILES CC(C)NC(C)C.CC(C)(C)OC(=O)N[C@@H](CC1CCC1)C(=O)O
SMILES CC(C)NC(C)C.CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O
Canonical SMILES CC(C)NC(C)C.CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O

Introduction

Chemical Identity and Structural Characterization

(2S)-3-Cyclobutyl-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Propanoic Acid

This compound, also known as Boc-(S)-3-cyclobutylalanine, is a chiral amino acid derivative featuring:

  • Molecular formula: C12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_{4}

  • Molecular weight: 243.30 g/mol

  • IUPAC name: (2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .

The stereochemistry at the C2 position (S-configuration) is critical for its biological activity and synthetic utility. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enabling selective reactions at the carboxylic acid site .

Structural Data Table

PropertyValueSource
CAS Registry Number478183-60-7
DensityNot reported-
Boiling PointNot reported-
Optical Rotation ([α]D[\alpha]_D)Not explicitly provided-
SMILESCC(C)(C)OC(=O)NC@@HC(=O)O

N-Propan-2-ylpropan-2-Amine (Triisopropylamine)

This tertiary amine is characterized by:

  • Molecular formula: C9H21N\text{C}_{9}\text{H}_{21}\text{N}

  • Molecular weight: 143.27 g/mol

  • IUPAC name: N,N-di(propan-2-yl)propan-2-amine .

Its structure features three isopropyl groups attached to a central nitrogen atom, conferring strong steric hindrance and low nucleophilicity. These properties make it a preferred base in deprotonation reactions .

Physicochemical Properties Table

PropertyValueSource
CAS Registry Number3424-21-3
Density0.772 g/cm³
Boiling Point131.8°C at 760 mmHg
Flash Point21.9°C
Refractive Index1.424

Synthesis and Characterization

Synthesis of Boc-(S)-3-Cyclobutylalanine

The compound is typically synthesized via:

  • Enantioselective alkylation: Cyclobutyl groups are introduced using chiral auxiliaries or catalysts to ensure S-configuration .

  • Boc protection: The amino group is protected with di-tert-butyl dicarbonate under basic conditions .

Recent advances include photosensitized [2+2]-cycloadditions to form cyclobutane cores, as demonstrated in the synthesis of styryl-cyclobutane bis(amino acids) . For example, irradiation of oxazolones with blue light in the presence of Ru(bpy)₃₂ yields cyclobutane intermediates, which are subsequently hydrolyzed to amino acids .

Industrial Production of Triisopropylamine

Triisopropylamine is synthesized via:

  • Alkylation of ammonia: Reaction of isopropyl bromide with ammonia under high-pressure conditions .

  • Reductive amination: Catalytic hydrogenation of acetone with ammonia .

Its low solubility in water and high volatility necessitate careful handling in industrial settings .

Physicochemical and Spectroscopic Analysis

Spectroscopic Data for Boc-(S)-3-Cyclobutylalanine

  • ¹H NMR (CDCl₃): Peaks at δ 1.44 (s, 9H, Boc CH₃), 1.70–2.10 (m, 6H, cyclobutyl CH₂), 4.25 (q, 1H, α-CH) .

  • IR: Stretching vibrations at 1740 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, acid) .

Thermal Stability of Triisopropylamine

Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, consistent with its use in high-temperature reactions .

Applications in Organic Synthesis

Boc-(S)-3-Cyclobutylalanine in Peptide Chemistry

  • Peptide backbone modification: The cyclobutyl group enhances conformational rigidity, improving receptor binding affinity .

  • Photoresponsive materials: Participates in [2+2]-photocycloadditions to generate structurally diverse peptides .

Triisopropylamine as a Non-Nucleophilic Base

  • Deprotonation agent: Used in Heck couplings and esterifications where strong, bulky bases are required .

  • Acid scavenger: Neutralizes HCl in Friedel-Crafts acylations .

CompoundHazard ProfilePrecautionary Measures
Boc-(S)-3-CyclobutylalanineIrritant (eyes, skin)Use PPE; avoid inhalation
TriisopropylamineFlammable liquid (flash point 21.9°C)Store in flame-proof area

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